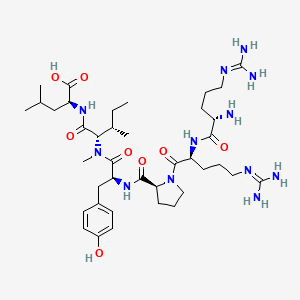

H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH ist ein synthetisches Peptid, das zur Neurotensin-Familie gehört. Neurotensin ist ein 13-Aminosäure-Neuropeptid, das im zentralen Nervensystem als Neurotransmitter und Neuromodulator und im peripheren Nervensystem als Hormon fungiert . Die Sequenz This compound stellt eine modifizierte Version des Neurotensin-Peptids dar, genauer gesagt das C-terminale Hexapeptid, das für seine biologische Aktivität entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH erfolgt üblicherweise mittels Festphasenpeptidsynthese (SPPS), einem Verfahren, das weit verbreitet für die Produktion von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren . Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Im industriellen Umfeld kann die Produktion von This compound unter Verwendung automatischer Peptidsynthesizer hochskaliert werden. Diese Maschinen automatisieren die sich wiederholenden Schritte der SPPS, wodurch eine effiziente und hochdurchsatzfähige Produktion von Peptiden ermöglicht wird . Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen

H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Aminosäurensubstitutionen werden typischerweise während des SPPS-Prozesses unter Verwendung geschützter Aminosäurederivate durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga des Peptids mit veränderten biologischen Aktivitäten und Stabilitätsprofilen .

Wissenschaftliche Forschungsanwendungen

H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifizierungsmethoden verwendet.

Biologie: Wird auf seine Rolle in der Neurotransmission und Neuromodulation untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Interaktion mit Neurotensin-Rezeptoren, insbesondere NTS1 und NTS2 . Nach der Bindung an diese Rezeptoren aktiviert das Peptid intrazelluläre Signalwege, die die Neurotransmitterfreisetzung und die neuronale Erregbarkeit modulieren . Dies führt zu verschiedenen physiologischen Wirkungen, darunter Analgesie und Modulation des Blutdrucks .

Wirkmechanismus

The mechanism of action of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH involves its interaction with neurotensin receptors, specifically NTS1 and NTS2 . Upon binding to these receptors, the peptide activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability . This results in various physiological effects, including analgesia and modulation of blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Neurotensin (NT): Das Elternpeptid, von dem H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH abgeleitet ist.

NT(8-13): Ein kürzeres Fragment von Neurotensin, das die biologische Aktivität beibehält.

Aprotinin: Ein Serinprotease-Inhibitor mit einer anderen Sequenz, aber ähnlicher Peptidstruktur.

Einzigartigkeit

This compound: ist aufgrund seiner spezifischen Sequenzmodifikationen einzigartig, die seine Stabilität und Rezeptorselektivität im Vergleich zum nativen Neurotensin-Peptid verbessern . Diese Modifikationen machen es zu einem wertvollen Werkzeug für die Untersuchung von Neurotensin-Rezeptor-Interaktionen und die Entwicklung von therapeutischen Wirkstoffen .

Eigenschaften

Molekularformel |

C39H66N12O8 |

|---|---|

Molekulargewicht |

831.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)49-29(37(58)59)20-22(2)3)50(5)35(56)28(21-24-13-15-25(52)16-14-24)48-33(54)30-12-9-19-51(30)36(57)27(11-8-18-46-39(43)44)47-32(53)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,53)(H,48,54)(H,49,55)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

AGCKRBKIEACUSP-VGPFALITSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)

![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)

![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)

![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)

![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)

![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)

![1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea](/img/structure/B10839939.png)

![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)